Ascofuranone

Content Navigation

CAS Number

Product Name

IUPAC Name

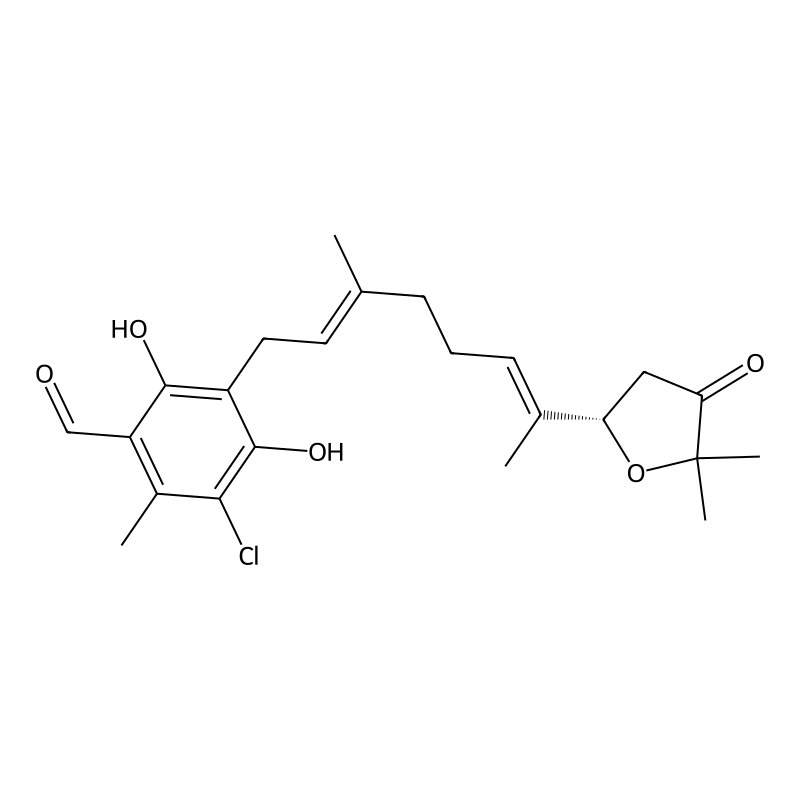

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ascofuranone is a meroterpenoid, a type of molecule with a combined polyketide and terpene structure, produced by various ascomycete fungi, most notably Acremonium sclerotigenum []. This compound has garnered significant interest in the scientific research community due to its diverse biological activities, making it a promising lead compound for drug development.

Antiparasitic Properties

One of the most well-studied aspects of ascofuranone is its effectiveness against parasitic diseases. Research has shown that ascofuranone specifically inhibits the Trypanosoma brucei alternative oxidase, an enzyme crucial for the survival of the parasite responsible for African trypanosomiasis, also known as sleeping sickness [, ]. Studies have demonstrated ascofuranone's efficacy in both in vitro cell cultures and in vivo models of Trypanosoma brucei infection in mice [].

Potential for Other Therapeutic Applications

Beyond its antiparasitic properties, ascofuranone exhibits a range of other biological activities with potential therapeutic applications. Studies suggest anti-tumor activity, with ascofuranone showing promise as a lead compound for cancer treatment []. Additionally, research indicates that ascofuranone may modulate the immune system, opening doors for further investigation into its potential immunomodulatory effects [].

Ascofuranone is a meroterpenoid compound primarily isolated from the fungus Acremonium sclerotigenum. This compound exhibits a complex structure characterized by a unique bicyclic framework, which contributes to its diverse biological activities. Ascofuranone is known for its strong inhibitory effects on cyanide-insensitive alternative oxidases, making it a candidate for therapeutic applications against various diseases, including African trypanosomiasis, a neglected tropical disease affecting economically disadvantaged populations .

- Prenylation of Orsellinic Acid: The initial step involves the prenylation of orsellinic acid, which serves as a precursor for the subsequent reactions.

- Hydroxylation: The compound undergoes hydroxylation at specific carbon positions.

- Cyclization via Epoxidation: Following hydroxylation, the product is cyclized through an epoxidation reaction catalyzed by specific enzymes, leading to the formation of ascofuranone .

These reactions are facilitated by various enzymes encoded by genes identified in the biosynthetic pathways of ascofuranone and related compounds.

Several synthesis methods have been developed for ascofuranone:

- Natural Extraction: Ascofuranone can be extracted from fungal sources such as Acremonium sclerotigenum.

- Total Synthesis: Synthetic approaches have been established that allow for the efficient production of ascofuranone in the laboratory. A notable method involves starting with geranyl acetate and completing the synthesis in seven steps .

- Biosynthetic Pathway Elucidation: Recent studies have focused on understanding the genetic and enzymatic pathways involved in natural production, which could facilitate biotechnological approaches to synthesize this compound .

Ascofuranone holds potential applications in various fields:

- Pharmaceuticals: Its antiparasitic properties make it a candidate for developing treatments against tropical diseases.

- Agriculture: Due to its antimicrobial properties, it may be explored for use in agricultural biopesticides.

- Biotechnology: Understanding its biosynthesis could lead to biotechnological innovations for producing similar compounds with enhanced efficacy or lower costs.

Interaction studies involving ascofuranone focus on its biochemical interactions within biological systems:

- Enzyme Inhibition Studies: Research indicates that ascofuranone interacts with alternative oxidases, providing insights into its mechanism of action against parasites and potential side effects in mammalian systems .

- Comparative Studies with Related Compounds: Studies comparing ascofuranone with structurally similar compounds like ascochlorin highlight differences in their biological activities and mechanisms of action .

Ascofuranone is structurally related to several other compounds, notably:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Ascochlorin | Similar bicyclic structure | Antimicrobial and antifungal | Different effects on respiratory chain |

| Ilicicolin C | Related meroterpenoid | Antifungal | Unique biosynthetic pathway |

| Orsellinic Acid | Precursor to ascofuranone | Antimicrobial | Basic structure for prenylation |

Ascofuranone's uniqueness lies in its specific inhibitory action against alternative oxidases and its potential therapeutic applications against tropical diseases, distinguishing it from other similar compounds that may not exhibit such targeted biological effects .

Anti-Trypanosomal Activity Against Trypanosoma brucei

Inhibition of Alternative Oxidase (TAO) in Mitochondrial Electron Transport

Ascofuranone demonstrates remarkable efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, through specific targeting of the Trypanosome Alternative Oxidase (TAO). The compound exhibits potent inhibitory activity with a Ki value of 2.38 nanomolar when assessed through competitive inhibition studies against ubiquinol [1]. This extraordinarily low Ki value positions ascofuranone among the most potent TAO inhibitors identified to date.

The mechanism of TAO inhibition involves competitive binding at the ubiquinol binding domain of the enzyme [2]. Kinetic analysis using purified recombinant TAO revealed that ascofuranone acts as a competitive inhibitor versus ubiquinol, as demonstrated through Lineweaver-Burk plot analysis [2]. The structural similarity between ascofuranone and ubiquinol, particularly their ring structures, provides the molecular basis for this competitive interaction [2]. The 1-formyl and 6-hydroxyl groups of ascofuranone are identified as critical pharmacophore elements responsible for direct enzyme interaction [3].

TAO represents the sole terminal oxidase in the mitochondrial electron transport chain of bloodstream form Trypanosoma brucei [4]. Unlike mammalian cells, which possess cytochrome c oxidase as their primary terminal oxidase, bloodstream trypanosomes depend entirely on TAO for cellular respiration [5]. This unique metabolic dependency renders TAO an attractive chemotherapeutic target, as ascofuranone can selectively target parasite respiration without affecting mammalian host cell metabolism [4] [5].

Experimental evidence demonstrates that ascofuranone strongly inhibits both glucose-dependent cellular respiration and glycerol-3-phosphate-dependent mitochondrial oxygen consumption in long slender bloodstream forms of Trypanosoma brucei brucei [1]. The inhibition occurs at the level of the mitochondrial electron transport system, specifically targeting the ubiquinone redox machinery that links glycerol-3-phosphate dehydrogenase and TAO activities [1].

Synergistic Effects with Glycerol Metabolism

The anti-trypanosomal efficacy of ascofuranone is significantly enhanced through synergistic interactions with glycerol metabolism. When ascofuranone is combined with glycerol, a complete blockade of energy production occurs, resulting in potent inhibition of parasite growth in vitro [1]. This synergistic effect stems from the dual targeting of both aerobic and anaerobic energy production pathways in trypanosomes.

Glycerol serves as a critical substrate for alternative energy metabolism in trypanosomes when aerobic respiration is compromised [6]. The glycerol-3-phosphate shuttle system, involving mitochondrial glycerol-3-phosphate dehydrogenase, provides an essential electron transport pathway that feeds into the TAO system [1]. Ascofuranone inhibits both the TAO enzyme and components of the glycerol-3-phosphate dehydrogenase system, creating a comprehensive metabolic blockade [1].

Research findings indicate that consecutive administration of ascofuranone without glycerol demonstrates therapeutic efficacy against Trypanosoma brucei brucei infection in mice [7] [8]. Intraperitoneal administration of 100 milligrams per kilogram ascofuranone for four consecutive days achieved complete cure in treated mice [7]. The therapeutic mechanism involves strong suppression of parasitemia, with almost all long slender bloodstream forms converting to short stumpy forms by day three, followed by complete parasite elimination by day four [7] [8].

The interaction between ascofuranone and glycerol metabolism extends beyond simple additive effects. The compound demonstrates enhanced activity in the presence of glycerol-rich conditions, which may be encountered by parasites in extravascular tissue niches [6]. This enhanced activity under physiologically relevant glycerol concentrations suggests that ascofuranone may be particularly effective against tissue-stage parasites where glycerol concentrations are elevated.

Anti-Inflammatory Mechanisms in Macrophages

Suppression of NF-κB and AP-1 Nuclear Translocation

Ascofuranone exhibits potent anti-inflammatory properties through specific modulation of key transcriptional pathways in macrophages. The compound effectively inhibits nuclear translocation of both Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1) in lipopolysaccharide-stimulated RAW 264.7 macrophages [9] [10]. Treatment with ascofuranone at concentrations of 30-50 micrograms per milliliter clearly prevents the migration of these transcription factors from the cytoplasmic space to the nucleus [9] [11].

The mechanism underlying NF-κB inhibition involves suppression of IκB phosphorylation, which normally functions to maintain NF-κB activity [9] [11]. Ascofuranone treatment decreases IκB phosphorylation, preventing the degradation of this inhibitory protein and consequently blocking the nuclear translocation of the p65 subunit of NF-κB [9] [11]. Immunofluorescence confocal microscopy analysis confirms that ascofuranone treatment significantly reduces the nuclear accumulation of both NF-κB and AP-1 components [9] [11].

The compound demonstrates selectivity in its effects on mitogen-activated protein kinase (MAPK) pathways. Ascofuranone specifically decreases the expression level of phosphorylated ERK (p-ERK) without affecting the phosphorylation status of p38 or JNK kinases [9] [11]. This selective targeting of p-ERK suggests that ascofuranone suppresses inflammatory responses through specific modulation of the ERK signaling pathway, which lies upstream of both NF-κB and AP-1 activation [9].

The anti-inflammatory mechanism of ascofuranone differs from that of structurally related compounds. While ascochlorin, a structural analog, also exhibits anti-inflammatory activity, ascofuranone and ascochlorin exert their effects through different pathways, likely due to structural differences in their ring systems [9] [11]. Ascofuranone contains a unique dimethyl-oxo-tetrahydrofuran structure, whereas ascochlorin possesses a trimethyl-oxocyclohexyl structure [9].

Downregulation of TNF-α, IL-6, and IL-1β Cytokine Production

Ascofuranone demonstrates comprehensive anti-inflammatory activity through dose-dependent suppression of multiple proinflammatory cytokines. The compound effectively reduces mRNA expression levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in activated macrophages, as assessed by reverse transcription polymerase chain reaction analysis [9] [10] [11].

The cytokine suppression occurs downstream of transcriptional factor inhibition. TNF-α expression is directly regulated by NF-κB transcriptional activity, with nuclear translocation of the p65 subunit leading to binding at TNF-α promoter sites and subsequent gene upregulation [12]. By preventing NF-κB nuclear translocation, ascofuranone effectively blocks this transcriptional activation cascade, resulting in reduced TNF-α production [9] [11].

Similarly, IL-6 and IL-1β expression levels are significantly decreased following ascofuranone treatment. These cytokines are also transcriptionally regulated by NF-κB and AP-1 pathways, making them downstream targets of ascofuranone-mediated transcriptional suppression [13] [12]. The coordinate downregulation of these cytokines indicates that ascofuranone acts at a central regulatory node in the inflammatory signaling network.

In addition to transcriptional effects, ascofuranone inhibits the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS), as well as cyclooxygenase-2 (COX-2) mRNA and protein levels in RAW 264.7 cells [9] [11]. This comprehensive suppression of inflammatory mediators positions ascofuranone as a broad-spectrum anti-inflammatory agent capable of modulating multiple aspects of the macrophage inflammatory response.

The anti-inflammatory effects of ascofuranone extend beyond immediate cytokine suppression. The compound also affects the production and activity of inflammatory enzymes and regulatory proteins involved in the sustained inflammatory response. This multi-target approach to inflammation suppression suggests that ascofuranone may be effective in treating chronic inflammatory conditions where multiple inflammatory pathways are activated.

Antitumor Properties and Immunomodulation

Cell Cycle Arrest via c-Myc Downregulation

Ascofuranone exhibits potent antitumor activity through induction of G1 phase cell cycle arrest mediated by specific downregulation of the c-Myc oncogene. Treatment with 10 micromolar ascofuranone for 24 hours results in dramatic suppression of c-Myc protein expression, with reductions ranging from 4.0-fold to 5.8-fold across multiple cancer cell lines, including U2OS, A549, HepG2, and MCF-7 cells [14] [15]. Remarkably, this cell cycle arrest occurs without cytotoxicity, indicating a cytostatic rather than cytotoxic mechanism of action [14] [15].

The mechanism of c-Myc downregulation involves posttranscriptional regulation rather than transcriptional suppression. While c-Myc mRNA levels remain unchanged following ascofuranone treatment, protein levels are dramatically reduced, suggesting that ascofuranone interferes with c-Myc protein synthesis or stability [14]. This selective targeting of c-Myc protein expression represents a unique mechanism among natural antitumor compounds [14] [15].

C-Myc normally functions as a key regulator of cell cycle progression by promoting transition from G1 to S phase. The protein acts as a transcriptional repressor of p21WAF1/CIP1, a critical cell cycle inhibitor [14] [16]. Under normal conditions, c-Myc binds to the p21WAF1/CIP1 promoter through interaction with the DNA-binding protein Miz-1, preventing p21WAF1/CIP1 expression and allowing cell cycle progression [14].

Ascofuranone treatment disrupts this regulatory mechanism by removing c-Myc from the p21WAF1/CIP1 promoter. Chromatin immunoprecipitation assays demonstrate that strong c-Myc binding signals detected in untreated cells completely disappear following ascofuranone treatment [14]. This release of the p21WAF1/CIP1 promoter from c-Myc-mediated transcriptional repression occurs independently of p53 status, indicating a p53-independent mechanism of cell cycle control [14] [15].

The specificity of ascofuranone for c-Myc is further demonstrated by RNA interference studies. Knockdown of c-Myc with small interfering RNA completely eliminates ascofuranone-induced G1 arrest, confirming that c-Myc downregulation is both necessary and sufficient for the compound's cell cycle effects [14]. In contrast, p53 knockdown does not affect ascofuranone-induced G1 arrest, emphasizing the p53-independent nature of this mechanism [14].

Activation of Splenic Cytotoxicity and Macrophage Phagocytosis

Ascofuranone demonstrates significant immunomodulatory properties through selective activation of phagocytic cells while suppressing lymphocyte functions. Treatment with ascofuranone increases splenic cytotoxicity and enhances phagocytic activity of host animal cells, suggesting that the compound's antitumor activity is mediated, at least in part, through activation of host defense mechanisms [17] [18] [19].

The immunomodulatory effects of ascofuranone show distinct cell type specificity. While the compound activates macrophages and enhances their glycolytic activity, it simultaneously suppresses proliferative responses of splenocytes to various mitogens, including concanavalin A, lipopolysaccharide, and phytohemagglutinin [17]. This dual effect indicates that ascofuranone acts as an immunomodulator rather than a general immunostimulant or immunosuppressant.

Macrophage activation by ascofuranone is evidenced by stimulation of interleukin-1 production and enhanced tumoricidal activity [17]. The activated macrophages demonstrate increased cytotoxicity against tumor cells compared to resident peritoneal cells [18] [19]. This enhanced tumoricidal activity contributes to the prophylactic antitumor efficacy of ascofuranone, which is more effective when administered prior to tumor implantation rather than after tumor establishment [18] [19].

The mechanism of macrophage activation involves enhancement of metabolic activity, particularly glucose consumption and glycolytic processes [20] [17]. Ascofuranone specifically stimulates the incorporation of acetate into macrophages but not into splenocytes, indicating cell type-specific metabolic effects [20]. This metabolic activation may contribute to enhanced macrophage function and increased capacity for tumor cell destruction.

Ascofuranone also induces inflammatory cell infiltration in the peritoneal cavity, primarily composed of polymorphonuclear leukocytes and macrophages [18] [19]. These induced inflammatory cells demonstrate greater cytotoxic potency against tumor cells than resident peritoneal cells [18] [19]. The antitumor activity of ascofuranone can be suppressed by intraperitoneal administration of silica just prior to tumor implantation, confirming that phagocyte activation is essential for the compound's antitumor efficacy [18] [19].

The immunomodulatory effects extend to effects on tumor metastasis. Ascofuranone suppresses pulmonary metastasis of B16 melanoma and Lewis lung carcinoma, with timing-dependent efficacy that correlates with the activation state of the immune system [18] [19]. Single treatment 24 hours prior to tumor implantation decreases B16 metastasis but not Lewis lung carcinoma metastasis, while treatment four days prior shows the opposite pattern, suggesting that different immune mechanisms are involved in controlling different tumor types [18] [19].

| Target Enzyme/Process | Inhibition Type | Ki/IC50 Value | Reference Study |

|---|---|---|---|

| Trypanosome Alternative Oxidase (TAO) | Competitive inhibition vs ubiquinol | 2.38 nM (Ki) | Yabu et al. (1997) |

| Ubiquinol oxidase activity | Non-competitive (polarographic) | 3.45 nM (Ki) | Nihei et al. (2003) |

| Glycerol-3-phosphate dehydrogenase | Component inhibition | Not specified | Yabu et al. (1997) |

| Mitochondrial electron transport | System inhibition | Complete inhibition | Yabu et al. (1997) |

| Combined with glycerol (energy production) | Complete blockade | Complete blockade | Yabu et al. (1997) |

| In vitro parasite growth inhibition | Growth inhibition | Potent inhibition | Yabu et al. (1997) |

Table 1: Anti-Trypanosomal Activity Against Trypanosoma brucei

| Target/Pathway | Effect | Concentration Range | Cell Model |

|---|---|---|---|

| Nuclear Factor-kappaB (NF-κB) translocation | Inhibition | 30-50 μg/mL | RAW 264.7 macrophages |

| Activator Protein-1 (AP-1) translocation | Inhibition | 30-50 μg/mL | RAW 264.7 macrophages |

| Tumor Necrosis Factor-alpha (TNF-α) expression | Suppression | Dose-dependent | RAW 264.7 macrophages |

| Interleukin-6 (IL-6) expression | Suppression | Dose-dependent | RAW 264.7 macrophages |

| Interleukin-1beta (IL-1β) expression | Suppression | Dose-dependent | RAW 264.7 macrophages |

| Phosphorylated ERK (p-ERK) | Decreased expression | Effective concentrations | RAW 264.7 macrophages |

| IκB phosphorylation | Decreased | Treatment-dependent | RAW 264.7 macrophages |

Table 2: Anti-Inflammatory Effects in Macrophages

| Target/Process | Effect/Change | Concentration/Condition | Cell/Model System |

|---|---|---|---|

| c-Myc protein expression | 4.0-5.8 fold decrease | 10 μmol/L for 24h | Multiple cancer cell lines |

| p21WAF1/CIP1 expression | Upregulation | p53-independent | Cancer cell lines |

| G1 phase cell cycle arrest | Induced arrest | Without cytotoxicity | Human cancer cells |

| Cyclin E expression | 15.0-23.0 fold decrease | 10 μmol/L for 24h | Multiple cancer cell lines |

| CDK2-cyclin E complex formation | Prevention | p21-mediated | MCF-7 cells |

| Splenic cytotoxicity | Increased | Treatment-dependent | Mouse splenocytes |

| Macrophage phagocytic activity | Significantly stimulated | Activation observed | Mouse macrophages |

Table 3: Antitumor Properties and Immunomodulation

| Molecular Target | Mechanism of Action | Binding/Interaction Site | Selectivity |

|---|---|---|---|

| Alternative Oxidase (TAO) | Competitive inhibition of ubiquinol binding | Ubiquinol binding domain | Trypanosome-specific |

| Ubiquinone redox machinery | Inhibition of electron transfer | Quinone binding site | Parasite-specific |

| Nuclear Factor-kappaB | Prevention of nuclear translocation | Cytoplasm to nucleus pathway | Macrophage-specific response |

| c-Myc transcription factor | Downregulation of protein expression | Promoter binding region | Cancer cell-preferential |

| Mitochondrial electron transport chain | System-wide inhibition | Complex I and III | Bloodstream form specific |

| Glycerol-3-phosphate dehydrogenase | Component enzyme inhibition | Enzyme active site | Mitochondrial-specific |

| p21WAF1/CIP1 promoter | Release from c-Myc-mediated repression | Promoter region | Cell cycle-specific |

Table 4: Molecular Targets and Mechanisms of Action

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Araki Y, Awakawa T, Matsuzaki M, Cho R, Matsuda Y, Hoshino S, Shinohara Y, Yamamoto M, Kido Y, Inaoka DK, Nagamune K, Ito K, Abe I, Kita K. Complete biosynthetic pathways of ascofuranone and ascochlorin in Acremonium egyptiacum. Proc Natl Acad Sci U S A. 2019 Apr 5. pii: 201819254. doi: 10.1073/pnas.1819254116. [Epub ahead of print] PubMed PMID: 30952781.

3: Ebiloma GU, Balogun EO, Cueto-Díaz EJ, de Koning HP, Dardonville C. Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi. Med Res Rev. 2019 Jan 29. doi: 10.1002/med.21560. [Epub ahead of print] Review. PubMed PMID: 30693533.

4: Park J, Ha SH, Abekura F, Lim H, Chang YC, Lee MJ, Lee M, Lee YC, Kim CH. 4-O-carboxymethylascochlorin protected against microglial-mediated neurotoxicity in SH-SY5Y and BV2 cocultured cells from LPS-induced neuroinflammation and death by inhibiting MAPK, NF-κB, and Akt pathways. J Cell Biochem. 2018 Oct 15. doi: 10.1002/jcb.27464. [Epub ahead of print] PubMed PMID: 30324762.

5: Meco-Navas A, Ebiloma GU, Martín-Domínguez A, Martínez-Benayas I, Cueto-Díaz EJ, Alhejely AS, Balogun EO, Saito M, Matsui M, Arai N, Shiba T, Harada S, de Koning HP, Dardonville C. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Med Chem Lett. 2018 Jul 31;9(9):923-928. doi: 10.1021/acsmedchemlett.8b00282. eCollection 2018 Sep 13. PubMed PMID: 30258542; PubMed Central PMCID: PMC6142067.

6: Miyazaki Y, Inaoka DK, Shiba T, Saimoto H, Sakura T, Amalia E, Kido Y, Sakai C, Nakamura M, Moore AL, Harada S, Kita K. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. Front Pharmacol. 2018 Sep 4;9:997. doi: 10.3389/fphar.2018.00997. eCollection 2018. PubMed PMID: 30233375; PubMed Central PMCID: PMC6131557.

7: Summerbell RC, Gueidan C, Guarro J, Eskalen A, Crous PW, Gupta AK, Gené J, Cano-Lira JF, van Iperen A, Starink M, Scott JA. The Protean Acremonium. A. sclerotigenum/egyptiacum: Revision, Food Contaminant, and Human Disease. Microorganisms. 2018 Aug 16;6(3). pii: E88. doi: 10.3390/microorganisms6030088. PubMed PMID: 30115839; PubMed Central PMCID: PMC6164869.

8: West RA, Cunningham T, Pennicott LE, Rao SPS, Ward SE. Toward More Drug Like Inhibitors of Trypanosome Alternative Oxidase. ACS Infect Dis. 2018 Apr 13;4(4):592-604. doi: 10.1021/acsinfecdis.7b00218. Epub 2018 Jan 30. PubMed PMID: 29353481.

9: West RA, O'Doherty OG, Askwith T, Atack J, Beswick P, Laverick J, Paradowski M, Pennicott LE, Rao SPS, Williams G, Ward SE. African trypanosomiasis: Synthesis & SAR enabling novel drug discovery of ubiquinol mimics for trypanosome alternative oxidase. Eur J Med Chem. 2017 Dec 1;141:676-689. doi: 10.1016/j.ejmech.2017.09.067. Epub 2017 Oct 6. PubMed PMID: 29107420; PubMed Central PMCID: PMC5697954.

10: Park JY, Chung TW, Jeong YJ, Kwak CH, Ha SH, Kwon KM, Abekura F, Cho SH, Lee YC, Ha KT, Magae J, Chang YC, Kim CH. Ascofuranone inhibits lipopolysaccharide-induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages. PLoS One. 2017 Feb 16;12(2):e0171322. doi: 10.1371/journal.pone.0171322. eCollection 2017. PubMed PMID: 28207754; PubMed Central PMCID: PMC5313137.

11: Jeacock L, Baker N, Wiedemar N, Mäser P, Horn D. Aquaglyceroporin-null trypanosomes display glycerol transport defects and respiratory-inhibitor sensitivity. PLoS Pathog. 2017 Mar 30;13(3):e1006307. doi: 10.1371/journal.ppat.1006307. eCollection 2017 Mar. PubMed PMID: 28358927; PubMed Central PMCID: PMC5388498.

12: Hijikawa Y, Matsuzaki M, Suzuki S, Inaoka DK, Tatsumi R, Kido Y, Kita K. Re-identification of the ascofuranone-producing fungus Ascochyta viciae as Acremonium sclerotigenum. J Antibiot (Tokyo). 2017 Mar;70(3):304-307. doi: 10.1038/ja.2016.132. Epub 2016 Nov 2. PubMed PMID: 27804952.

13: Jeong YJ, Cho HJ, Magae J, Lee IK, Park KG, Chang YC. Ascofuranone suppresses EGF-induced HIF-1α protein synthesis by inhibition of the Akt/mTOR/p70S6K pathway in MDA-MB-231 breast cancer cells. Toxicol Appl Pharmacol. 2013 Dec 15;273(3):542-50. doi: 10.1016/j.taap.2013.09.027. Epub 2013 Oct 3. PubMed PMID: 24096035.

14: Shen W, Ren X, Zhu J, Xu Y, Lin J, Li Y, Zhao F, Zheng H, Li R, Cui X, Zhang X, Lu X, Zheng Z. Discovery of a new structural class of competitive hDHODH inhibitors with in vitro and in vivo anti-inflammatory, immunosuppressive effects. Eur J Pharmacol. 2016 Nov 15;791:205-212. doi: 10.1016/j.ejphar.2016.09.004. Epub 2016 Sep 3. PubMed PMID: 27597161.

15: Kita K. [Current Trend of Drug Development for Neglected Tropical Diseases (NTDs)]. Yakugaku Zasshi. 2016;136(2):205-11. doi: 10.1248/yakushi.15-00233-1. Review. Japanese. PubMed PMID: 26831795.

16: Mioso R, Toledo Marante FJ, Herrera Bravo de Laguna I. The Chemical Diversity of the Ascomycete Fungus Paecilomyces variotii. Appl Biochem Biotechnol. 2015 Oct;177(4):781-91. doi: 10.1007/s12010-015-1783-z. Epub 2015 Aug 19. Review. PubMed PMID: 26288080.

17: Safdari Y, Khalili M, Ebrahimzadeh MA, Yazdani Y, Farajnia S. Natural inhibitors of PI3K/AKT signaling in breast cancer: emphasis on newly-discovered molecular mechanisms of action. Pharmacol Res. 2015 Mar;93:1-10. doi: 10.1016/j.phrs.2014.12.004. Epub 2014 Dec 19. Review. PubMed PMID: 25533812.

18: Elliott C, Young L, May B, Shearman J, Albury MS, Kido Y, Kita K, Moore AL. Purification and characterisation of recombinant DNA encoding the alternative oxidase from Sauromatum guttatum. Mitochondrion. 2014 Nov;19 Pt B:261-8. doi: 10.1016/j.mito.2014.03.002. Epub 2014 Mar 13. PubMed PMID: 24632469.

19: Shiba T, Kido Y, Sakamoto K, Inaoka DK, Tsuge C, Tatsumi R, Takahashi G, Balogun EO, Nara T, Aoki T, Honma T, Tanaka A, Inoue M, Matsuoka S, Saimoto H, Moore AL, Harada S, Kita K. Structure of the trypanosome cyanide-insensitive alternative oxidase. Proc Natl Acad Sci U S A. 2013 Mar 19;110(12):4580-5. doi: 10.1073/pnas.1218386110. Epub 2013 Mar 4. PubMed PMID: 23487766; PubMed Central PMCID: PMC3607012.